6-Isopropylpyridin-3-amine

Description

The exact mass of the compound 6-Isopropylpyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Isopropylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

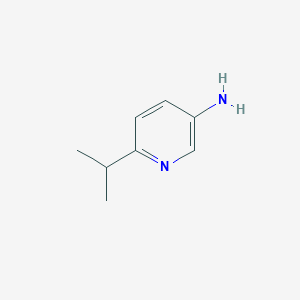

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGFISRAXLLACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591292 | |

| Record name | 6-(Propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405103-02-8 | |

| Record name | 6-(Propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(propan-2-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Isopropylpyridin-3-amine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly aminopyridines, are lauded for their versatile pharmacological profiles and their role as foundational building blocks in drug discovery.[2][3] 6-Isopropylpyridin-3-amine (CAS: 405103-02-8) is a significant member of this class, offering a unique combination of steric and electronic properties. The presence of a primary amino group at the 3-position and an isopropyl group at the 6-position provides distinct vectors for chemical modification, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.

Molecular Identity and Structure

The fundamental identity of a chemical entity begins with its structure and recognized identifiers. 6-Isopropylpyridin-3-amine is a disubstituted pyridine characterized by an amino group meta to the ring nitrogen and an isopropyl group ortho to it.

Caption: 2D Chemical Structure of 6-Isopropylpyridin-3-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-propan-2-ylpyridin-3-amine | [2] |

| CAS Number | 405103-02-8 | [4] |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| SMILES | CC(C)c1ccc(cn1)N |[2] |

Physicochemical Properties: A Quantitative Profile

Understanding the physicochemical properties of a molecule is paramount for predicting its behavior in both chemical and biological systems. While extensive experimental data for 6-isopropylpyridin-3-amine is not publicly available, a combination of established data and reliable computational predictions provides a strong working profile.

Table 2: Physicochemical Properties of 6-Isopropylpyridin-3-amine

| Property | Value | Method | Source |

|---|---|---|---|

| Appearance | Data not available (likely an oil or low-melting solid) | - | - |

| Melting Point | Data not available (Parent: 3-Aminopyridine, 60-63 °C) | - | [5] |

| Boiling Point | Data not available (Parent: 3-Aminopyridine, 248 °C) | - | [5] |

| logP (o/w) | 1.63 | Consensus Prediction | SwissADME[6][7] |

| Water Solubility | logS: -2.45 (2.85 mg/mL; "Soluble") | ESOL Prediction | SwissADME[6][7] |

| pKa (basic) | ~6.2 (Estimated for pyridine N); ~4.5 (Estimated for NH₃⁺) | Estimation | Based on 3-aminopyridine[5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Computed | SwissADME[6][7] |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and Pyridine N) | Computed | SwissADME[6][7] |

| Polar Surface Area | 38.91 Ų | Computed | SwissADME[6][7] |

Expert Insights: The predicted LogP of 1.63 suggests moderate lipophilicity, a desirable trait for cell membrane permeability. The predicted aqueous solubility indicates that while not highly soluble, it should be sufficiently soluble for many in vitro assays and reaction conditions in polar protic solvents. The pKa estimation is critical for experimental design. The pyridine nitrogen is the more basic site; at neutral pH, a significant portion of the molecules will be protonated at this position. This has direct implications for extraction procedures, chromatography, and binding interactions with biological targets.

Spectroscopic Characterization Workflow

Structural confirmation is a non-negotiable step in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural elucidation of 6-isopropylpyridin-3-amine.

Predicted Spectroscopic Signatures

-

¹H NMR (in CDCl₃, 400 MHz):

-

~8.0-8.2 ppm (d, 1H): Aromatic proton at C2, ortho to the ring nitrogen.

-

~7.0-7.2 ppm (d, 1H): Aromatic proton at C6, ortho to the ring nitrogen.

-

~6.8-7.0 ppm (dd, 1H): Aromatic proton at C4, coupled to both C2 and C6 protons.

-

~3.5-4.0 ppm (br s, 2H): Protons of the NH₂ group.

-

~2.8-3.0 ppm (sept, 1H): Methine proton of the isopropyl group.

-

~1.2-1.3 ppm (d, 6H): Methyl protons of the isopropyl group.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

~155-160 ppm: C6 (attached to isopropyl).

-

~140-145 ppm: C2.

-

~135-140 ppm: C4.

-

~120-125 ppm: C5.

-

~118-122 ppm: C3 (attached to NH₂).

-

~30-35 ppm: Isopropyl CH.

-

~20-25 ppm: Isopropyl CH₃.

-

-

IR Spectroscopy (ATR):

-

3300-3500 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.

-

2900-3000 cm⁻¹: C-H stretching of the isopropyl and aromatic groups.

-

~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1200-1300 cm⁻¹: C-N stretching.

-

-

Mass Spectrometry (EI or ESI+):

-

[M]⁺ or [M+H]⁺: Expected at m/z 136 or 137, respectively.

-

Key Fragment: Loss of a methyl group ([M-15]⁺) from the isopropyl moiety.

-

Standard Protocol for Spectroscopic Analysis

This protocol outlines a self-validating workflow for the structural confirmation of a synthesized batch of 6-isopropylpyridin-3-amine.

Caption: Standard workflow for the spectroscopic validation of 6-isopropylpyridin-3-amine.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS for NMR analysis. For IR, use the neat compound on an ATR crystal. For MS, prepare a dilute solution in methanol or acetonitrile.

-

Mass Spectrometry: Acquire a high-resolution mass spectrum using ESI-TOF to confirm the exact mass of the [M+H]⁺ ion, validating the elemental composition (C₈H₁₂N₂).

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. Integrate all peaks and assign them based on chemical shift, splitting pattern (multiplicity), and coupling constants.

-

Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

-

Optional but Recommended: Perform 2D NMR experiments (COSY, HSQC) to definitively correlate proton and carbon signals and confirm bonding networks.

-

-

IR Spectroscopy: Acquire an FT-IR spectrum and identify key vibrational bands corresponding to the N-H, C-H, C=C/C=N, and C-N functional groups.

-

Data Consolidation: Synthesize all spectroscopic data. The combination of an accurate mass, the correct number and type of proton and carbon environments, and the presence of key functional group vibrations provides conclusive evidence of the target structure.

Synthesis and Purification

The synthesis of substituted aminopyridines can be approached through various established methods in heterocyclic chemistry.[8] A plausible and robust route to 6-isopropylpyridin-3-amine involves a nucleophilic aromatic substitution (SₙAr) followed by reduction.

Proposed Synthetic Pathway

Caption: Proposed synthetic route via cross-coupling and nitro group reduction.

Experimental Protocol: Synthesis via Negishi Coupling and Reduction

Rationale: This two-step sequence is chosen for its reliability and functional group tolerance. The Negishi cross-coupling is highly effective for introducing alkyl groups onto pyridine rings. The subsequent reduction of the nitro group is a standard and high-yielding transformation.

Step 1: Synthesis of 2-Isopropyl-5-nitropyridine

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-chloro-5-nitropyridine (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous THF.

-

Reagent Addition: Cool the mixture to 0 °C. Add a solution of isopropylzinc(II) bromide (1.2 eq in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-isopropyl-5-nitropyridine.

Step 2: Synthesis of 6-Isopropylpyridin-3-amine

-

Setup: To a flask, add 2-isopropyl-5-nitropyridine (1.0 eq) and ethanol. Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature and carefully basify to pH > 10 by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution. Caution: Exothermic reaction.

-

Extraction: Extract the resulting suspension with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography if necessary to yield 6-isopropylpyridin-3-amine.

Chemical Reactivity and Stability

The reactivity of 6-isopropylpyridin-3-amine is dictated by its two primary functional centers: the nucleophilic amino group and the basic pyridine ring.

-

Amino Group Reactivity: The exocyclic amino group behaves as a typical aromatic amine. It is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form amides and ureas, respectively. This is a common strategy for derivatization in drug discovery programs.[9]

-

Pyridine Ring Reactivity: The pyridine nitrogen is Lewis basic and can be protonated or alkylated. Its basicity is slightly enhanced by the electron-donating isopropyl group. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at the 2- or 4-positions.[10]

-

Stability and Storage: As a primary amine, the compound is susceptible to oxidation and should be handled under an inert atmosphere where possible. Commercial suppliers recommend storing the material in a dark place, under an inert atmosphere, at refrigerated temperatures (2-8°C) to ensure long-term stability.[4]

Application in Drug Discovery

The aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs.[11] 6-Isopropylpyridin-3-amine serves as a versatile starting point for accessing novel chemical matter.

Key Application: Intermediate for Kinase Inhibitors The substitution pattern of 6-isopropylpyridin-3-amine is highly relevant to the development of kinase inhibitors. A closely related analog, 2-isopropyl-4-methylpyridin-3-amine, is a crucial intermediate in the synthesis of KRAS G12C inhibitors like Adagrasib.[12] These inhibitors target a specific mutation in the KRAS protein, which is a key driver in many aggressive cancers. The aminopyridine core often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's backbone, while the substituents at other positions are modified to achieve potency and selectivity.

Caption: A generalized drug discovery workflow utilizing 6-isopropylpyridin-3-amine.

This workflow illustrates how the starting scaffold (A) is chemically modified (B, C) to generate a library of related compounds (D). This library is then screened against biological targets (E) to identify initial "hits" (F). These hits undergo further testing for drug-like properties (G), and the combined data informs the next round of chemical synthesis in a lead optimization cycle (H).

Safety and Handling

While a specific safety data sheet for the free base is not widely available, data for the hydrochloride salt provides essential guidance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

Conclusion

6-Isopropylpyridin-3-amine is a strategically important building block for chemical and pharmaceutical research. Its physicochemical profile, characterized by moderate lipophilicity and aqueous solubility, makes it a promising starting point for developing orally bioavailable drug candidates. The distinct reactivity of its amino and pyridine functionalities allows for controlled, site-selective derivatization, enabling the systematic exploration of chemical space in drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

- Gomtsyan, A. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.

-

American Elements. (n.d.). 6-Isopropylpyridin-3-amine hydrochloride. Retrieved January 4, 2026, from [Link]

- RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry.

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 4, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 6-Isopropylpyridin-3-amine. Retrieved January 4, 2026, from [Link]

- Zhu, K. (2008). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o124.

-

National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem. Retrieved January 4, 2026, from [Link]

- Chen, C. Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949.

- Scientific Reports. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.

- The Journal of Organic Chemistry. (n.d.). The reaction of aminoheterocycles with reactive esters. I. Aminopyridines.

-

ResearchGate. (n.d.). SwissADME results on ascorbic acid properties. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-isopropyl-3-nitropyridin-2-amine. PubChem. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. PubChem. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. PubChem. Retrieved January 4, 2026, from [Link]

-

The Good Scents Company. (n.d.). N-methyl isopropyl amine. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved January 4, 2026, from [Link]

- PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- Journal of Chemical and Pharmaceutical Research. (2019).

Sources

- 1. peerj.com [peerj.com]

- 2. 6-Isopropylpyridin-3-amine hydrochloride [synhet.com]

- 3. researchgate.net [researchgate.net]

- 4. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. SwissADME [swissadme.ch]

- 8. benchchem.com [benchchem.com]

- 9. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SwissADME [swissadme.ch]

- 11. americanelements.com [americanelements.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 6-Isopropylpyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridin-3-amine is a substituted aminopyridine that has emerged as a critical intermediate in the synthesis of targeted therapeutics. Its unique structural features make it a valuable scaffold in medicinal chemistry, particularly in the development of covalent inhibitors. This guide provides an in-depth overview of its chemical properties, synthesis, applications in drug development, and a list of commercial suppliers.

Physicochemical Properties

6-Isopropylpyridin-3-amine, with the CAS number 405103-02-8 , is a key building block in synthetic organic chemistry.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 405103-02-8 | Acmec Biochemical, BLD Pharm |

| Molecular Formula | C₈H₁₂N₂ | Acmec Biochemical, BLD Pharm |

| Molecular Weight | 136.19 g/mol | Acmec Biochemical, BLD Pharm |

| Appearance | Off-white to light yellow solid | Generic Supplier Information |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | BLD Pharm |

Synthesis of 6-Isopropylpyridin-3-amine

The synthesis of 6-isopropylpyridin-3-amine can be achieved through various synthetic routes, often tailored to specific research or industrial needs. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the amine functionality. While specific, detailed, and publicly validated protocols are limited, a general approach can be derived from patent literature, which often involves multi-step sequences.

A plausible, though not explicitly detailed, synthetic pathway could involve the following key transformations. This hypothetical workflow is designed to illustrate the chemical logic and should be optimized and validated in a laboratory setting.

Hypothetical Synthetic Workflow

Caption: A generalized synthetic workflow for 6-Isopropylpyridin-3-amine.

Experimental Protocol (Exemplary, based on related syntheses)

The following protocol is a generalized representation based on common organic chemistry techniques for the synthesis of substituted aminopyridines and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of a 6-isopropyl-3-nitropyridine intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suitable pyridine precursor is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is carefully quenched with ice and neutralized with a base (e.g., sodium bicarbonate).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude intermediate is purified by column chromatography on silica gel.

Step 2: Reduction of the nitro group to form 6-Isopropylpyridin-3-amine

-

The purified 6-isopropyl-3-nitropyridine intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

A catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature or with gentle heating.

-

The reaction is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 6-Isopropylpyridin-3-amine.

-

The final product is purified by column chromatography or recrystallization to obtain the desired purity.

Applications in Drug Development

The primary and most significant application of 6-isopropylpyridin-3-amine is as a key building block in the synthesis of covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a critical signaling molecule, and the G12C mutation is a common driver in several types of cancer, including non-small cell lung cancer and colorectal cancer.

Role in KRAS G12C Inhibitors

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue at position 12, which can be targeted by covalent inhibitors. These inhibitors form an irreversible bond with the cysteine, locking the KRAS protein in its inactive state and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

The 6-isopropylpyridin-3-amine moiety is often incorporated into the core structure of these inhibitors, where it plays a crucial role in orienting the molecule within the binding pocket of the KRAS G12C protein and contributing to the overall binding affinity and selectivity.

KRAS G12C Signaling Pathway

The following diagram illustrates a simplified representation of the KRAS signaling pathway and the point of intervention for G12C inhibitors.

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-isopropylpyridin-3-amine. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use only outdoors or in a well-ventilated area.[2]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3]

Suppliers

6-Isopropylpyridin-3-amine is available from several chemical suppliers that specialize in providing building blocks for research and development.

| Supplier | Website | Notes |

| Acmec Biochemical | Offers various quantities for research purposes. | |

| BLD Pharm | Provides the compound with specified purity and storage conditions. | |

| 1st Scientific | Supplies a range of pack sizes for laboratory use. | |

| American Elements | Offers the hydrochloride salt of the compound.[4] | |

| AK Scientific, Inc. | Provides the dihydrochloride salt and safety information.[3] |

Conclusion

6-Isopropylpyridin-3-amine has established itself as a valuable and highly sought-after building block in the field of medicinal chemistry. Its integral role in the development of groundbreaking KRAS G12C inhibitors highlights the importance of substituted aminopyridines in the design of next-generation targeted therapies. A thorough understanding of its synthesis, properties, and applications is essential for researchers and drug development professionals working at the forefront of oncology and other therapeutic areas.

References

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds]

- BLD Pharm. 405103-02-8|6-Isopropylpyridin-3-amine. [URL: https://www.bldpharm.com/products/405103-02-8.html]

- American Elements. 6-Isopropylpyridin-3-amine hydrochloride. [URL: https://www.americanelements.com/6-isopropylpyridin-3-amine-hydrochloride-1061875-23-7]

- AK Scientific, Inc. Isopropyl-pyridin-3-YL-amine dihydrochloride Safety Data Sheet. [URL: https://www.aksci.com/sds/S895_sds.pdf]

Sources

Navigating the Spectroscopic Landscape of 6-Isopropylpyridin-3-amine: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropylpyridin-3-amine is a substituted aminopyridine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to its molecular architecture. This guide offers a comprehensive, in-depth exploration of the predicted spectroscopic data for 6-Isopropylpyridin-3-amine. Due to the limited availability of public experimental spectra for this specific compound, this document serves as a predictive and methodological resource, grounding its analysis in established principles of spectroscopy and data from analogous structures. It is designed to empower researchers in the anticipation, interpretation, and acquisition of high-quality spectroscopic data for this and similar molecules.

Introduction: The Significance of 6-Isopropylpyridin-3-amine in Modern Chemistry

Substituted pyridines are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. The strategic placement of functional groups on the pyridine ring can dramatically alter a molecule's physicochemical properties, biological activity, and reactivity. 6-Isopropylpyridin-3-amine, with its amino and isopropyl substituents, presents an interesting scaffold for further chemical exploration. The amino group can serve as a key site for derivatization, while the isopropyl group can influence solubility, steric interactions, and metabolic stability.

A precise characterization of this molecule is the first step in unlocking its potential. This guide provides a detailed predictive analysis of its spectroscopic signature, offering a virtual "fingerprint" that can be used to identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial relationships of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Isopropylpyridin-3-amine is expected to exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the isopropyl group. The electron-donating nature of the amino group and the electron-withdrawing nature of the pyridine nitrogen will significantly influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Isopropylpyridin-3-amine

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.8-8.0 | d | ~2.5 | 1H | H-2 |

| ~7.0-7.2 | dd | ~8.5, 2.5 | 1H | H-4 |

| ~6.9-7.1 | d | ~8.5 | 1H | H-5 |

| ~3.6-3.8 | br s | - | 2H | -NH₂ |

| ~2.9-3.1 | sept | ~7.0 | 1H | -CH(CH₃)₂ |

| ~1.2-1.4 | d | ~7.0 | 6H | -CH(CH ₃)₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (predicted)

Rationale behind the Predictions:

-

Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine ring will appear in the aromatic region (typically δ 7-9 ppm). H-2, being ortho to the electron-withdrawing ring nitrogen, is expected to be the most deshielded and appear furthest downfield. The amino group at position 3 will exert an electron-donating effect, shielding the ortho (H-2, H-4) and para (H-5) protons. This shielding effect will shift these signals upfield compared to unsubstituted pyridine. The predicted coupling constants are typical for ortho (~8.5 Hz) and meta (~2.5 Hz) coupling in pyridine rings.

-

Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Isopropyl Protons (-CH(CH₃)₂): The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton. The predicted chemical shifts are in the typical range for alkyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Isopropylpyridin-3-amine

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155-158 | C-6 |

| ~140-143 | C-2 |

| ~135-138 | C-3 |

| ~122-125 | C-5 |

| ~120-123 | C-4 |

| ~34-37 | -C H(CH₃)₂ |

| ~22-24 | -CH(C H₃)₂ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (predicted)

Rationale behind the Predictions:

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded. The presence of the bulky and electron-donating isopropyl group at C-6 will likely cause it to be the most downfield signal. The carbon bearing the amino group (C-3) will also be significantly affected. The other ring carbons (C-4 and C-5) will have chemical shifts influenced by both the ring nitrogen and the substituents.

-

Isopropyl Carbons (-CH(CH₃)₂): The chemical shifts for the methine and methyl carbons of the isopropyl group are predicted based on typical values for alkyl-substituted aromatic rings.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of a sample like 6-Isopropylpyridin-3-amine.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 6-Isopropylpyridin-3-amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts[1]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set the acquisition parameters:

-

Pulse Angle: 30-45 degrees to allow for faster relaxation and a greater number of scans in a given time.

-

Spectral Width: Sufficient to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds to allow for the return of the magnetization to equilibrium between pulses.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio for a moderately concentrated sample.

-

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

Set the acquisition parameters:

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to be observed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Caption: Figure 1: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Spectrum

The IR spectrum of 6-Isopropylpyridin-3-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the isopropyl group, and the C=C and C=N bonds of the pyridine ring.

Table 3: Predicted IR Spectroscopic Data for 6-Isopropylpyridin-3-amine

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3350 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (isopropyl) |

| ~1620-1580 | Strong | N-H bend (scissoring) |

| ~1590, ~1470 | Strong | C=C and C=N ring stretching |

| ~1385, ~1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~1320-1280 | Strong | C-N stretch (aromatic amine)[2] |

| ~850-800 | Strong | Aromatic C-H out-of-plane bend |

Rationale behind the Predictions:

-

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations[2]. A strong N-H bending (scissoring) vibration is also anticipated in the 1620-1580 cm⁻¹ region.

-

C-H Vibrations: The spectrum will show both aromatic C-H stretching absorptions (above 3000 cm⁻¹) and strong aliphatic C-H stretching absorptions (below 3000 cm⁻¹) from the isopropyl group. The characteristic "isopropyl split" (a doublet around 1385-1370 cm⁻¹) due to the gem-dimethyl group's bending vibrations should be observable.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Vibration: A strong absorption corresponding to the aromatic C-N stretching vibration is expected around 1320-1280 cm⁻¹[2].

Experimental Protocol for FT-IR Spectroscopy

The following is a standard protocol for acquiring an FT-IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Background Spectrum:

-

Ensure the sample stage of the FT-IR spectrometer (e.g., an Attenuated Total Reflectance - ATR crystal) is clean.

-

Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid 6-Isopropylpyridin-3-amine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

-

Caption: Figure 2: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For 6-Isopropylpyridin-3-amine (C₈H₁₂N₂), the molecular weight is 136.19 g/mol .

-

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 136. The presence of two nitrogen atoms means the molecular weight is even, consistent with the nitrogen rule.

-

Major Fragmentation Pathways:

-

Loss of a Methyl Group: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), which would result in a significant peak at m/z = 121 (M-15). This fragment would be stabilized by the aromatic ring.

-

Benzylic-type Cleavage: Cleavage of the C-C bond between the isopropyl group and the pyridine ring would lead to the formation of a pyridinium ion and the loss of a propyl radical, although this is less likely than the loss of a methyl group.

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, but the initial loss of the methyl group from the isopropyl substituent is predicted to be the most favorable pathway.

-

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an EI mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction:

-

Prepare a dilute solution of 6-Isopropylpyridin-3-amine in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (M⁺•).

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Sources

The Emerging Therapeutic Potential of 6-Isopropylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridinamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Within this broad and versatile class, 6-Isopropylpyridin-3-amine derivatives are emerging as a chemical space of significant interest for the development of novel therapeutics. While direct research on the parent compound is nascent, a comprehensive analysis of structurally related aminopyridines, aminopyridazines, and pyrazolopyridines reveals a compelling rationale for their investigation. This technical guide provides an in-depth exploration of the potential biological activities of 6-Isopropylpyridin-3-amine derivatives, with a primary focus on their prospective applications in oncology and infectious diseases. We will delve into the mechanistic underpinnings of these activities, drawing upon established structure-activity relationships (SAR) from analogous series, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to empower researchers, scientists, and drug development professionals to navigate and exploit the therapeutic promise of this intriguing class of molecules.

Introduction: The Rationale for Investigating 6-Isopropylpyridin-3-amine Derivatives

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable physicochemical properties. The introduction of an amine group at the 3-position and an isopropyl group at the 6-position of the pyridine ring creates a unique molecular architecture with the potential for diverse biological activities. The 3-amino group can act as a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within the binding sites of enzymes and receptors. The 6-isopropyl group, with its moderate steric bulk and lipophilicity, can influence the compound's pharmacokinetic profile and provide additional van der Waals interactions with the target protein.

While direct, comprehensive studies on 6-isopropylpyridin-3-amine itself are limited, the extensive body of research on related aminopyridine derivatives provides a strong foundation for predicting its therapeutic potential. These related compounds have demonstrated a wide array of biological activities, most notably as anticancer and antimicrobial agents. This guide will therefore proceed by presenting a predictive framework for the biological activities of 6-Isopropylpyridin-3-amine derivatives, grounded in the established pharmacology of their structural analogues.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of evidence points to the potential of aminopyridine derivatives as potent anticancer agents.[1] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in the regulation of cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

2.1.1. Kinase Inhibition and the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and proliferation and is frequently hyperactivated in a wide range of human cancers.[3][4] Inhibition of this pathway is a major focus of modern cancer drug discovery. Aminopyridine derivatives have been shown to target key kinases within this pathway.

Table 1: Representative Kinase Inhibition Data for Aminopyridine Analogs

| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |

| 4-Anilinoquinazolines | EGFR | 0.4 - 1.1 | A431, H125, MCF-7 | [2] |

| Aminopyridine Derivatives | JNK-1, JNK-2 | Low double-digit nM | Various | [5] |

| Spiro[indoline-3,4'-piperidine] | EGFR, ERBB2 | % Inhibition | Various | [6] |

The 3-amino group of the 6-isopropylpyridin-3-amine scaffold is well-positioned to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common feature of ATP-competitive inhibitors. The 6-isopropyl group can then project into a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

2.1.2. A Generalized Kinase Inhibition Workflow

The discovery and development of kinase inhibitors from the 6-isopropylpyridin-3-amine scaffold would typically follow a structured workflow, as illustrated below.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

2.1.3. Visualizing the PI3K/Akt Signaling Pathway

The following diagram illustrates the key components of the PI3K/Akt signaling pathway, a primary target for many anticancer agents.

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Antimicrobial Activity

Derivatives of aminopyridine and related heterocyclic systems have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[7][8] The increasing prevalence of multidrug-resistant infections necessitates the discovery of novel antimicrobial agents with new mechanisms of action.

2.2.1. Structure-Activity Relationship Insights

Studies on related compounds suggest that the nature of the substituent at the 6-position of the pyridine ring can significantly influence antimicrobial potency. For instance, in a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, the antimycobacterial activity was found to increase with the prolongation of the alkyl chain.[9] This suggests that the isopropyl group in 6-isopropylpyridin-3-amine derivatives could be a favorable feature for antimicrobial activity, potentially by enhancing membrane permeability or interaction with a hydrophobic target site.

Table 2: Representative Antimicrobial Activity of Aminopyridine Analogs

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Aminopyridine Derivatives | S. aureus, B. subtilis | 0.039 | [7] |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis | 5-10 µM | [9] |

| 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | P. aeruginosa | Intermediate Inhibition | [10] |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the potential anticancer and antimicrobial activities of novel 6-isopropylpyridin-3-amine derivatives.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains using the broth microdilution method.

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Microplate incubator

Procedure:

-

Compound Dilution:

-

Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion and Future Directions

The 6-isopropylpyridin-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on structurally related aminopyridine derivatives, it is highly probable that compounds derived from this core will exhibit significant anticancer and antimicrobial activities. The primary mechanism of anticancer action is likely to be through the inhibition of key protein kinases involved in oncogenic signaling pathways such as the PI3K/Akt pathway. The antimicrobial potential is also noteworthy, with the 6-isopropyl group potentially contributing to enhanced potency.

Future research should focus on the synthesis and biological evaluation of a diverse library of 6-isopropylpyridin-3-amine derivatives to establish clear structure-activity relationships. Elucidation of their specific molecular targets and mechanisms of action will be crucial for their rational optimization into clinical candidates. The experimental protocols provided in this guide offer a robust framework for initiating such investigations. The exploration of this chemical space holds considerable promise for the discovery of next-generation therapies for cancer and infectious diseases.

References

- Kucerova-Chlupacova, M., et al. (2015). Synthesis and antimicrobial evaluation of 6-alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 319-330.

- Chen, X., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2349-2352.

- Castel, P., et al. (2020). PI3K/Akt signalling pathway and cancer. Essays in Biochemistry, 64(4), 629-641.

- Szabo, P. M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3595-3606.

- Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 44(3), 429-440.

- Martini, M., et al. (2014).

- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28.

- Mahajan, S., & Mahajan, N. P. (2012). PI3K-independent AKT activation in cancers: a treasure trove for novel therapeutics. Journal of Cellular Physiology, 227(9), 3178-3184.

- Massaad, C., & Baril, P. (2018). PI3K and AKT: Unfaithful Partners in Cancer. International Journal of Molecular Sciences, 19(12), 3795.

- Gonzalez-Medina, M., & Perez-Montoto, L. G. (2022).

- Wang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2138-2143.

-

Scilit. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Retrieved from [Link]

- The University of North Carolina at Chapel Hill. (2024). The identification of novel kinase inhibitor. RSC Medicinal Chemistry.

- Al-Suwaidan, I. A., et al. (2023). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Journal of Molecular Structure, 1274, 134493.

- Al-Majid, A. M., et al. (2022). Construction of 5-(Alkylamino)

- Abdel-Wahab, B. F., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Archiv der Pharmazie, 345(10), 804-811.

-

ResearchGate. (n.d.). of structure-activity relationships observed in the current study. Retrieved from [Link]

- Bouziane, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.

- Han, Y.-Q., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2617-2630.

- El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Isopropylpyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the exocyclic amino group in 6-Isopropylpyridin-3-amine. As a crucial building block in medicinal chemistry and materials science, a deep understanding of its functionalization potential is paramount for researchers, scientists, and drug development professionals. This document synthesizes fundamental principles of heterocyclic chemistry with practical, field-proven insights to offer a predictive framework for the reactivity of this specific molecule. We will explore the interplay of electronic and steric factors that govern the nucleophilicity of the amino group and provide detailed discussions and exemplary protocols for key transformations including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions.

Introduction: Structural and Electronic Landscape of 6-Isopropylpyridin-3-amine

6-Isopropylpyridin-3-amine is a substituted aminopyridine with a unique combination of electronic and steric features that dictate the reactivity of its amino group. The pyridine ring, being an electron-withdrawing heterocycle, significantly influences the electron density on the exocyclic amino group.[1] This electron-withdrawing effect, primarily inductive, reduces the nucleophilicity of the amino group compared to its aniline or aliphatic amine counterparts.

The position of the amino group at the 3-position is critical. Unlike 2- and 4-aminopyridines, the lone pair of the 3-amino group does not directly participate in resonance with the ring nitrogen.[2] This lack of direct resonance delocalization makes the 3-amino group generally more nucleophilic than the 2- and 4-isomers, where the lone pair is delocalized into the pyridine ring.

Furthermore, the presence of a bulky isopropyl group at the 6-position introduces significant steric hindrance around the pyridine nitrogen and, to a lesser extent, the adjacent C5 position.[3] This steric shield can influence the approach of reagents to both the ring nitrogen and the amino group, potentially impacting reaction rates and regioselectivity in certain transformations.

The interplay of these electronic and steric factors is a central theme in understanding and predicting the reactivity of the amino group in 6-Isopropylpyridin-3-amine.

Foundational Reactivity Principles: A Duality of Influences

The reactivity of the amino group in 6-Isopropylpyridin-3-amine is a delicate balance between electronic deactivation by the pyridine ring and steric hindrance from the isopropyl group.

Electronic Effects: The Pyridine's Electron-Withdrawing Nature

The sp²-hybridized nitrogen atom in the pyridine ring exerts a net electron-withdrawing effect, which diminishes the electron density on the exocyclic amino group.[4] This reduction in electron density lowers the basicity and nucleophilicity of the amino group. Consequently, reactions that rely on the nucleophilic character of the amine, such as acylation and alkylation, may require more forcing conditions compared to reactions with anilines.

Steric Hindrance: The Isopropyl Group's Bulky Presence

The isopropyl group at the 6-position presents a significant steric barrier.[3][5] This steric bulk can influence the approach of reagents, particularly large or bulky electrophiles, to the amino group. While the amino group is at the 3-position and not directly adjacent to the isopropyl group, the overall steric environment of the molecule can still play a role in modulating reactivity. For instance, in reactions involving coordination to a metal center, the steric hindrance from the isopropyl group could influence the preferred binding mode.

Key Transformations of the Amino Group

The amino group of 6-Isopropylpyridin-3-amine is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide functionality. This reaction is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an anhydride in the presence of a base.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are often preferred for less nucleophilic amines.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction with acyl chlorides, driving the reaction to completion.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.

Predicted Reactivity: The amino group of 6-Isopropylpyridin-3-amine is expected to undergo N-acylation, although its reduced nucleophilicity may necessitate slightly more forcing conditions (e.g., gentle heating) compared to a simple aniline. The steric hindrance from the isopropyl group is not expected to significantly impede the approach of common acylating agents.

Experimental Protocol: N-Acylation with Acetyl Chloride

-

Dissolve 6-Isopropylpyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Predicted Outcome for N-Acylation

| Product | Reagents | Base | Solvent | Expected Yield |

| N-(6-isopropylpyridin-3-yl)acetamide | Acetyl chloride | Triethylamine | DCM | Good to Excellent |

Diagram 1: N-Acylation Workflow

Caption: Workflow for the N-acylation of 6-Isopropylpyridin-3-amine.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups onto the amino nitrogen, leading to the formation of secondary and tertiary amines. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.

Causality Behind Experimental Choices:

-

Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are common alkylating agents.

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to deprotonate the amine, increasing its nucleophilicity.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is suitable for these reactions.[6]

Predicted Reactivity: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form the tertiary amine and the quaternary pyridinium salt. The reduced nucleophilicity of the amino group may require the use of a strong base. The steric hindrance of the isopropyl group could potentially favor mono-alkylation to some extent by disfavoring the approach of a second alkyl group.

Experimental Protocol: N-Alkylation with Isopropyl Bromide

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of 6-Isopropylpyridin-3-amine (1.0 eq) in anhydrous DMF at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add isopropyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.[6]

Table 2: Predicted Outcome for N-Alkylation

| Product | Reagents | Base | Solvent | Expected Yield |

| N-isopropyl-6-isopropylpyridin-3-amine | Isopropyl bromide | NaH | DMF | Moderate |

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The primary amino group of 6-Isopropylpyridin-3-amine can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite in acidic solution). This diazonium intermediate is a versatile precursor for a wide range of functional groups via Sandmeyer and related reactions.[7][8]

Causality Behind Experimental Choices:

-

Diazotizing Agent: Sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) generates nitrous acid in situ.[9]

-

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Catalyst: In the Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) is used to catalyze the displacement of the diazonium group with the corresponding nucleophile.[7]

Predicted Reactivity: The amino group is expected to undergo diazotization smoothly under standard conditions. The resulting diazonium salt should be a viable substrate for Sandmeyer reactions, allowing for the introduction of halides or a cyano group at the 3-position of the pyridine ring.

Experimental Protocol: Sandmeyer Chlorination

-

Dissolve 6-Isopropylpyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture, neutralize with a base (e.g., sodium hydroxide solution), and extract the product with an organic solvent.

-

Purify the product by distillation or chromatography.

Diagram 2: Diazotization and Sandmeyer Reaction Mechanism

Caption: General mechanism of diazotization followed by a Sandmeyer reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides/triflates.[10]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃) is commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[11]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Predicted Reactivity: 6-Isopropylpyridin-3-amine should be a suitable coupling partner in Buchwald-Hartwig amination reactions. The choice of ligand will be critical to overcome the potential for catalyst inhibition by the pyridine nitrogen. The steric hindrance of the isopropyl group may influence the choice of the optimal ligand.

Experimental Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene

-

To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add 4-bromotoluene (1.0 eq) and 6-Isopropylpyridin-3-amine (1.2 eq) followed by anhydrous toluene.

-

Stir the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Predicted Outcome for Buchwald-Hartwig Amination

| Product | Reagents | Catalyst/Ligand | Base | Solvent | Expected Yield |

| N-(p-tolyl)-6-isopropylpyridin-3-amine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Good |

Conclusion

The amino group of 6-Isopropylpyridin-3-amine is a versatile functional handle that can be effectively modified through a range of standard organic transformations. While its reactivity is modulated by the electron-withdrawing nature of the pyridine ring and the steric bulk of the isopropyl group, judicious choice of reaction conditions allows for high-yielding N-acylation, N-alkylation, diazotization-based transformations, and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding and practical starting points for researchers to explore the rich chemistry of this important building block in their synthetic endeavors. It is important to note that the provided protocols are representative and may require optimization for specific substrates and scales.

References

- A Comparative Analysis of 6-Propylpyridazin-3-amine and 6-Isopropylpyridazin-3-amine: A Data-Driven Inquiry Reveals a Gap in Cur - Benchchem. (n.d.).

- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. (2016, March 31).

- Buchwald–Hartwig amin

- Steric hindrance between bulky isopropyl and naphthalene groups creates...

- Synthesis of 3-Aminopyridine.

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. (n.d.).

- 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm. (n.d.).

- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. (n.d.).

- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023, November 30).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).

- Reactions of 1,2-Diones with 3-Aminopyridine | Request PDF - ResearchG

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).

- 6-isopropylpyridin-3-amine | 1stsci.com - 1st Scientific. (n.d.).

- CAS No : 405103-02-8| Chemical Name : 6-Isopropylpyridin-3-amine | Pharmaffili

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine - Benchchem. (n.d.).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. (n.d.).

- Aminative Suzuki-Miyaura coupling - PubMed. (2024, February 29).

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

- 2-(Pyridin-2-yl)isopropyl (PIP)

- 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds - PubMed. (2021, June 15).

- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Publishing. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Rel

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.).

- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (n.d.).

- | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...

- 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (2021, May 1).

- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google P

- 3-amino-6-phenyl-thieno[2,3-b]pyridine-2-carboxylic acid isopropyl ester - Sigma-Aldrich. (n.d.).

- 2-Isopropyl-4-vinylpyridin-3-amine | CAS#:2694870-57-8 | Chemsrc. (2025, September 7).

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]